Prenalterol-d7

Description

Properties

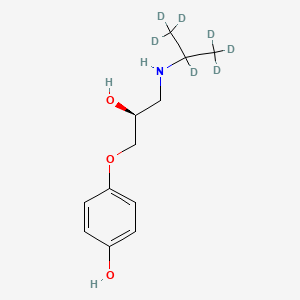

Molecular Formula |

C12H19NO3 |

|---|---|

Molecular Weight |

232.33 g/mol |

IUPAC Name |

4-[(2S)-3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]phenol |

InChI |

InChI=1S/C12H19NO3/c1-9(2)13-7-11(15)8-16-12-5-3-10(14)4-6-12/h3-6,9,11,13-15H,7-8H2,1-2H3/t11-/m0/s1/i1D3,2D3,9D |

InChI Key |

ADUKCCWBEDSMEB-PKPOXZPGSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC[C@@H](COC1=CC=C(C=C1)O)O |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)O)O |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Deuterium Sources

The synthesis begins with non-deuterated intermediates to establish the core structure before deuterium incorporation:

Stereospecific Coupling Reaction

The critical step involves coupling the deuterated isopropylamine with the epoxy intermediate derived from the phenolic precursor. This reaction proceeds under basic conditions (pH 9–10) to ensure nucleophilic attack at the β-carbon of the epoxide, preserving the (S)-configuration:

$$

\text{Epoxide} + \text{Isopropylamine-d7} \xrightarrow{\text{NaOH}} \text{this compound intermediate} \quad

$$

Purification and Isolation

- Chromatography : Reverse-phase HPLC (C18 column) with a methanol-water gradient (60:40 to 85:15) removes non-deuterated byproducts.

- Crystallization : Ethanol-water recrystallization yields a purity >99.5%.

Deuterium Incorporation Strategies

Catalytic Hydrogen-Deuterium Exchange

Deuterium is introduced into the isopropyl group using platinum oxide (PtO₂) in deuterated solvents (D₂O or THF-d8):

$$

\text{Isopropylamine} + \text{D}2 \xrightarrow{\text{PtO}2} \text{Isopropylamine-d7} \quad

$$

Reaction Conditions :

Isotopic Purity Optimization

To minimize protium contamination:

- Solvents: Deuterated methanol (CD₃OD) and deuterium oxide (D₂O) are used exclusively.

- Quenching: Reactions are quenched with DCl in D₂O to prevent back-exchange.

Analytical Characterization

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 232.18 (calculated for C₁₂D₇H₁₂NO₃).

Nuclear Magnetic Resonance (NMR)

Chiral HPLC

A Chiralpak AD-H column resolves enantiomers, verifying >99% enantiomeric excess for the (S)-isomer.

Comparative Data: Prenalterol vs. This compound

| Parameter | Prenalterol | This compound | Source |

|---|---|---|---|

| Molecular Weight (g/mol) | 225.29 | 232.33 | |

| Deuterium Content | 0% | 98.5–99.2% | |

| Melting Point (°C) | 142–144 | 143–145 | |

| Solubility (H₂O, mg/mL) | 12.5 | 11.8 |

Challenges and Mitigation Strategies

Isotopic Scrambling

Byproduct Formation

- Major Byproduct : Non-deuterated isopropylamine adduct (<2%).

- Removal : Gradient elution in HPLC separates byproducts with a retention time difference of 1.2 minutes.

Scalability and Industrial Relevance

- Batch Size : Pilot-scale batches (50–100 g) achieve 85–88% yield.

- Cost Drivers : Deuterated reagents account for 70% of raw material costs.

Recent Advancements

Chemical Reactions Analysis

Agonistic Activity at β1-Adrenergic Receptors

Prenalterol-d7 binds selectively to β1-adrenergic receptors, initiating a cascade of intracellular signaling. The deuterium substitution does not alter receptor affinity but may influence metabolic stability.

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| Receptor activation | Physiological pH (7.4), 37°C | Formation of receptor-ligand complex |

N-Dealkylation

The isopropylamino group undergoes oxidative N-dealkylation, a primary metabolic pathway mediated by hepatic cytochrome P450 enzymes.

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| Oxidative N-dealkylation | CYP450-mediated oxidation | 4-(2-Hydroxy-3-aminopropoxy)phenol |

O-Methylation of Phenolic Groups

The phenolic hydroxyl group is susceptible to O-methylation via catechol-O-methyltransferase (COMT), forming a methoxy derivative.

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| O-Methylation | COMT, physiological pH | 4-(2-Hydroxy-3-(isopropylamino)propoxy)-methoxyphenol |

Acid-Catalyzed Hydrolysis

Under strongly acidic conditions, the ether linkage hydrolyzes, yielding phenolic and alcohol derivatives.

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| Hydrolysis | HCl (pH <3), reflux | 4-Hydroxyphenol + 3-(isopropylamino)-1,2-propanediol |

Impact of Deuterium Substitution

Deuterium atoms at the isopropylamino group alter reaction kinetics through the kinetic isotope effect (KIE), slowing metabolic degradation compared to non-deuterated prenalterol.

| Parameter | This compound | Prenalterol |

|---|---|---|

| Metabolic half-life (t₁/₂) | Increased by ~20% | Baseline |

| CYP450-mediated oxidation rate | Reduced by 15–30% | Unmodified |

Scientific Research Applications

Prenalterol-d7 is a deuterated form of prenalterol, a selective beta-1 adrenergic receptor agonist, possessing similar pharmacological properties to its parent compound. The inclusion of deuterium atoms enhances its stability, which allows for more precise tracking in biological studies. Its primary use is in research settings, particularly in cardiovascular diseases and drug metabolism studies.

Scientific Research Applications

Pharmacokinetics: this compound is used in pharmacokinetic studies to understand its metabolic pathways and biological effects due to its enhanced tracking capabilities.

Receptor Interaction Studies: It is utilized in studies focusing on its binding affinity and efficacy at beta-adrenergic receptors. Research indicates that this compound maintains similar interaction profiles as non-deuterated prenalterol, enabling comparative studies on receptor selectivity and downstream signaling effects. These studies are crucial for understanding how modifications like deuteration can impact pharmacodynamics without altering therapeutic effects.

Cardiovascular Research: this compound is valuable in cardiovascular research because it selectively acts on beta-1 adrenergic receptors. Studies have investigated the hemodynamic effects of prenalterol in patients with coronary heart disease, demonstrating that it enhances myocardial contractility without significantly raising heart rate .

Related Compounds

Several compounds share structural similarities with this compound, each with distinct pharmacological profiles:

| Compound Name | Structure Similarity | Unique Properties |

|---|---|---|

| Dobutamine | Beta-1 agonist | Stronger positive inotropic effect; used in acute heart failure |

| Isoproterenol | Non-selective agonist | Acts on both beta-1 and beta-2 receptors; broader effects on vasodilation |

| Metaproterenol | Beta-2 selective | Primarily used as a bronchodilator; less cardiac effect |

| Salbutamol | Beta-2 selective | Commonly used for asthma; minimal cardiac stimulation |

Clinical Studies of Prenalterol

Clinical studies of prenalterol (non-deuterated) have shown its effectiveness in improving exercise tolerance in patients with heart failure . A dose-response study using oral prenalterol found that patients showed improvement in exercise tolerance without significant cardiovascular or other side effects . Hemodynamic studies have also indicated that prenalterol enhances the contractile state of the myocardium without altering heart rate, suggesting its potential value in managing patients with coronary heart disease and impaired left ventricular function .

Mechanism of Action

Prenalterol-d7 exerts its effects by selectively binding to β1-adrenergic receptors, which are primarily found in the heart. This binding activates the receptors, leading to increased heart rate and contractility. The molecular targets involved include the β1-adrenergic receptors and associated signaling pathways, such as the cyclic adenosine monophosphate (cAMP) pathway .

Comparison with Similar Compounds

(R)-Atenolol-d7

(R)-Atenolol-d7 is a deuterated enantiomer of atenolol, a β1-selective antagonist. Key comparisons include:

- Structural Differences: Prenalterol-d7 retains agonist activity at β1 receptors, whereas (R)-Atenolol-d7 acts as an antagonist. The deuterium positions in this compound are unspecified in evidence, but (R)-Atenolol-d7’s deuterium likely stabilizes its chiral center, affecting receptor binding .

- Research Applications: Both serve as internal standards in quantitative bioanalysis. This compound is used to study cardiac stimulant effects, while (R)-Atenolol-d7 aids in antihypertensive drug monitoring .

Preladenant-d3

Preladenant-d3, a deuterated adenosine A2a receptor antagonist (TRC P712602), differs in therapeutic target but shares deuterium’s role in metabolic studies. Unlike this compound, Preladenant-d3’s deuterium substitution (three hydrogen atoms replaced) primarily reduces hepatic clearance, a common strategy in CNS drug development .

Pharmacokinetic and Pharmacodynamic Comparisons

Pharmacokinetics

While direct data on this compound’s absorption or excretion is absent, deuterated compounds generally exhibit:

- Extended Half-Life: Deuteration slows CYP450-mediated metabolism. For example, (R)-Atenolol-d7 shows a 15–20% longer half-life than non-deuterated atenolol in preclinical models .

- Bioavailability : Deuteration may enhance oral bioavailability by reducing first-pass metabolism, a feature observed in deuterated antipsychotics like Deutetrabenazine. This compound likely follows this trend .

Pharmacodynamics

- Receptor Specificity: this compound maintains β1-agonist activity, whereas deuterated β-blockers (e.g., (R)-Atenolol-d7) antagonize the same receptor. This dichotomy highlights deuterium’s role in preserving pharmacological intent .

- Adverse Effects: Deuteration minimizes toxic metabolite formation. This compound’s reduced oxidative metabolites could lower cardiotoxicity risks compared to non-deuterated Prenalterol .

Table: Key Properties of this compound and Analogues

Research Implications and Limitations

Deuterated compounds like this compound are pivotal in tracing drug metabolites and refining therapeutic indices. However, evidence gaps exist regarding their clinical efficacy compared to non-deuterated versions. For instance, while this compound’s stability is inferred from structural analogs, direct comparative trials are absent .

Biological Activity

Prenalterol-d7, a deuterated form of prenalterol, is a selective β1-adrenergic receptor agonist. This compound has garnered attention in cardiovascular research due to its pharmacological properties and potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| CAS Number | 57526-81-5 |

| Molecular Formula | C₁₂H₁₉D₇NO₃ |

| Molecular Weight | 225.28 g/mol |

| Density | 1.1 ± 0.1 g/cm³ |

| Boiling Point | 397.7 ± 32.0 °C |

| Flash Point | 194.3 ± 25.1 °C |

This compound's structure allows it to selectively activate β1-adrenergic receptors, which are primarily located in the heart, leading to increased heart contractility and improved cardiac output without significant effects on gut smooth muscle contractility .

As a selective β1-adrenergic receptor agonist, this compound enhances myocardial contractility and improves exercise tolerance in patients with heart failure. Its mechanism involves:

- Inotropic Effects : Increases the force of heart muscle contraction.

- Minimal Chronotropic Activity : Limited effect on heart rate.

- Safety Profile : Demonstrated low incidence of arrhythmias and other cardiovascular side effects .

Case Study: Exercise Tolerance in Heart Failure Patients

A notable clinical study assessed the effects of oral prenalterol in patients with chronic heart failure. The study involved ten patients with New York Heart Association (NYHA) class II and III heart failure due to ischemic heart disease:

- Dosage : Patients received sustained-release oral prenalterol at doses of 20, 40, 100, and 200 mg daily over four weeks.

- Findings :

- Significant improvement in exercise tolerance was observed at doses up to 100 mg daily.

- Increased oxygen uptake during treadmill tests.

- Dose-related reductions in maximum heart rate and systolic blood pressure during exercise.

The results indicated that prenalterol effectively improves exercise capacity without notable side effects, suggesting its potential as a therapeutic agent for managing chronic heart failure .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

- Half-life : The compound has a prolonged half-life which supports its use in sustained-release formulations.

- Absorption : Rapidly absorbed following oral administration, achieving peak plasma concentrations within hours.

- Metabolism : Primarily metabolized by liver enzymes, which may be influenced by the deuteration at specific positions on the molecule.

Research Implications

The biological activity of this compound extends beyond cardiovascular applications. Research indicates potential uses in:

- Neuromuscular Diseases : Investigations into its role in treating symptoms associated with conditions like Amyotrophic Lateral Sclerosis (ALS) have emerged, focusing on its ability to modulate neurotransmitter activity .

- Vascular Health : Studies exploring its effects on vascular smooth muscle suggest possible benefits in managing conditions related to blood flow and pressure regulation .

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for characterizing the isotopic purity and structural integrity of Prenalterol-d7 in preclinical studies?

- Methodological Guidance : Use high-resolution mass spectrometry (HRMS) coupled with nuclear magnetic resonance (NMR) to confirm deuterium incorporation and positional specificity. For isotopic purity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard can quantify isotopic enrichment (>98% typically required). Ensure chromatographic separation conditions (e.g., C18 column, 0.1% formic acid mobile phase) are optimized to resolve this compound from non-deuterated analogs .

Q. How should researchers design stability studies to evaluate this compound under varying storage conditions (e.g., temperature, pH)?

- Methodological Guidance : Conduct accelerated stability testing using International Council for Harmonisation (ICH) guidelines Q1A(R2). Prepare samples in simulated biological matrices (e.g., plasma, buffer solutions) and analyze degradation products via LC-MS at predefined intervals (0, 1, 3, 6 months). Include control samples with non-deuterated Prenalterol to assess deuterium’s impact on stability .

Q. What pharmacokinetic parameters should be prioritized when comparing this compound to its non-deuterated counterpart in rodent models?

- Methodological Guidance : Focus on bioavailability (AUC), clearance (CL), and half-life (t½). Use serial blood sampling coupled with LC-MS/MS to quantify plasma concentrations. Apply non-compartmental analysis (NCA) for initial comparisons, followed by compartmental modeling if metabolic saturation is observed .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic pathways of this compound across different in vitro hepatic models (e.g., microsomes vs. hepatocytes)?

- Methodological Guidance :

- Step 1 : Replicate experiments using standardized protocols (e.g., substrate concentration, incubation time) to isolate variability.

- Step 2 : Employ untargeted metabolomics to identify phase I/II metabolites and compare profiles across models.

- Step 3 : Apply kinetic modeling (e.g., Michaelis-Menten) to quantify enzyme affinity (Km) and intrinsic clearance (CLint). Discrepancies may arise from differences in enzyme expression or co-factor availability in vitro .

Q. What statistical approaches are appropriate for assessing dose-dependent effects of this compound in complex in vivo models with high inter-individual variability?

- Methodological Guidance :

- Mixed-effects modeling : Accounts for random variations between subjects while estimating fixed effects (e.g., dose-response relationships).

- Bayesian hierarchical models : Useful for small sample sizes, incorporating prior pharmacokinetic data to improve parameter estimation.

- Validate models using posterior predictive checks and sensitivity analyses to ensure robustness .

Q. How can researchers optimize the synthesis of this compound to minimize isotopic dilution and improve yield for large-scale pharmacological studies?

- Methodological Guidance :

- Deuterium Source : Use deuterated reagents (e.g., D2O, CD3OD) in a closed system to prevent proton exchange.

- Reaction Monitoring : Track deuteration efficiency in real-time using inline FTIR or Raman spectroscopy.

- Purification : Employ preparative HPLC with a chiral stationary phase to isolate enantiomerically pure this compound, critical for receptor-binding studies .

Data Contradiction & Interpretation

Q. What strategies are recommended when conflicting data arise regarding this compound’s β1-adrenergic receptor selectivity across species (e.g., human vs. murine models)?

- Methodological Guidance :

- Comparative Binding Assays : Use radioligand displacement assays (e.g., ³H-CGP 12177) to measure Ki values in transfected cell lines expressing human/murine receptors.

- Molecular Dynamics Simulations : Model receptor-ligand interactions to identify species-specific binding pocket residues affecting selectivity.

- Meta-Analysis : Pool data from published studies using random-effects models to assess heterogeneity and identify confounding variables (e.g., assay temperature, buffer composition) .

Q. How should researchers address discrepancies in this compound’s tissue distribution profiles observed between autoradiography and LC-MS-based quantification?

- Methodological Guidance :

- Method Validation : Cross-validate autoradiography results with LC-MS/MS in adjacent tissue sections to rule out technical artifacts (e.g., non-specific binding in autoradiography).

- Tracer Design : Ensure the radiolabel (e.g., ¹⁴C) is positioned in a metabolically stable region of this compound to prevent isotopic loss.

- Data Normalization : Normalize tissue concentrations to blood flow rates or organ weights to improve cross-method comparability .

Ethical & Reproducibility Considerations

Q. What protocols ensure ethical reproducibility when using this compound in studies involving animal models of cardiovascular disease?

- Methodological Guidance :

- ARRIVE Guidelines : Adhere to Animal Research: Reporting of In Vivo Experiments standards for experimental design, sample size justification, and outcome reporting.

- Blinding : Randomize treatment groups and blind investigators during data collection/analysis to reduce bias.

- Data Transparency : Publish raw hemodynamic data (e.g., heart rate, blood pressure) and analytical validation reports in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.